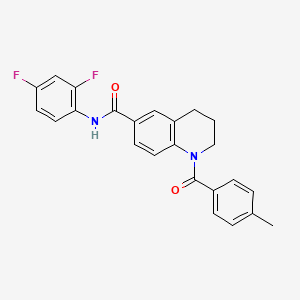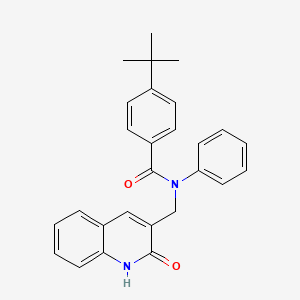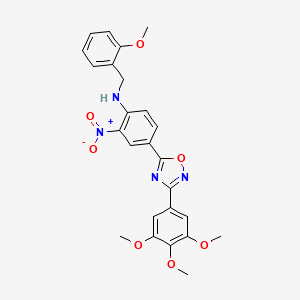
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been synthesized through a multistep reaction. The compound has been found to exhibit promising biological activities, making it an attractive target for further research.
Mecanismo De Acción
The mechanism of action of 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is not fully understood. However, studies have suggested that the compound exerts its biological activities through various pathways. For example, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid has a number of biochemical and physiological effects. For example, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, the compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid in lab experiments include its potent biological activities and its potential applications in a variety of research areas. However, the compound has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid. One area of research could focus on further elucidating the compound's mechanism of action and identifying its molecular targets. Another area of research could investigate the compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies could explore the compound's potential as a therapeutic agent for other diseases, such as cancer and diabetes.
Métodos De Síntesis
The synthesis of 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid involves a multistep reaction. The first step involves the synthesis of 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl acetic acid through the reaction of 1-benzyl-1H-indole-3-carbaldehyde, thiourea, and acetic acid. The resulting product is then reacted with bromine to form 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidine. Finally, the thiazolidinedione derivative is obtained by reacting 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidine with ethyl chloroacetate.
Aplicaciones Científicas De Investigación
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid has been found to exhibit promising biological activities, making it an attractive target for scientific research. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(5E)-5-[(1-benzylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-19(25)13-23-20(26)18(28-21(23)27)10-15-12-22(11-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-10,12H,11,13H2,(H,24,25)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMHTDZHDFYPM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)S4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)S4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-[(1-benzylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

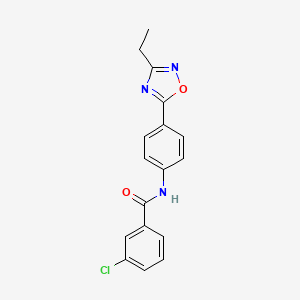
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)
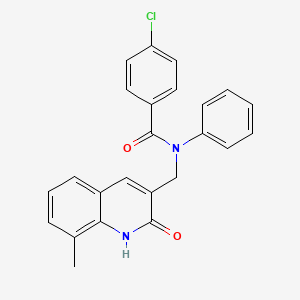

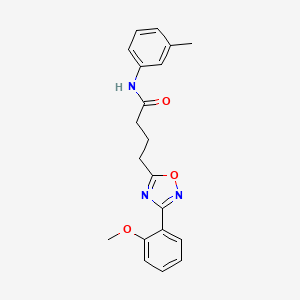
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
